8-chloro-N-(2-chlorophenyl)-2-(3,4-dimethylphenyl)quinoline-4-carboxamide
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Overview
Description
8-chloro-N-(2-chlorophenyl)-2-(3,4-dimethylphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-N-(2-chlorophenyl)-2-(3,4-dimethylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Chlorination: Introduction of chlorine atoms at specific positions on the quinoline ring can be done using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Amidation: The carboxylic acid group on the quinoline ring can be converted to the carboxamide using reagents like carbodiimides in the presence of amines.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the phenyl ring.
Reduction: Reduction reactions could target the quinoline ring or the carboxamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the chloro-substituted positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce various reduced quinoline derivatives.
Scientific Research Applications
8-chloro-N-(2-chlorophenyl)-2-(3,4-dimethylphenyl)quinoline-4-carboxamide could have several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible development as a therapeutic agent for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinacrine: Another antimalarial with structural similarities.
Uniqueness
8-chloro-N-(2-chlorophenyl)-2-(3,4-dimethylphenyl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C24H18Cl2N2O |
---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
8-chloro-N-(2-chlorophenyl)-2-(3,4-dimethylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H18Cl2N2O/c1-14-10-11-16(12-15(14)2)22-13-18(17-6-5-8-20(26)23(17)27-22)24(29)28-21-9-4-3-7-19(21)25/h3-13H,1-2H3,(H,28,29) |
InChI Key |
HQCBEWAHNCTPCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)NC4=CC=CC=C4Cl)C |
Origin of Product |
United States |
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